molecular formula C15H10FNO2 B6400559 3-(5-Cyano-2-fluorophenyl)-2-methylbenzoic acid, 95% CAS No. 1261891-17-1

3-(5-Cyano-2-fluorophenyl)-2-methylbenzoic acid, 95%

Cat. No. B6400559
CAS RN: 1261891-17-1
M. Wt: 255.24 g/mol
InChI Key: WXOOIUDPUFMPQA-UHFFFAOYSA-N
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Description

3-(5-Cyano-2-fluorophenyl)-2-methylbenzoic acid (abbreviated as 5-CN-2-F-2-MB) is an organic compound with a unique structure and properties. It is a white powder that is soluble in water and has a melting point of 115-117 °C. 5-CN-2-F-2-MB has been used in a variety of scientific research applications, such as in biochemical and physiological studies, drug development, and lab experiments.

Scientific Research Applications

5-CN-2-F-2-MB has a variety of scientific research applications. It has been used in biochemical and physiological studies to study the effects of various compounds on cellular processes. It has also been used in drug development to study the effects of various compounds on the body. Additionally, it has been used in lab experiments to study the effects of various compounds on cells and tissues.

Mechanism of Action

The mechanism of action of 5-CN-2-F-2-MB is not yet fully understood. However, it is believed to interact with various proteins and enzymes in the body, resulting in changes in cellular processes. In particular, it is believed to interact with enzymes involved in the metabolism of fatty acids and amino acids, resulting in changes in the levels of these compounds in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CN-2-F-2-MB are not yet fully understood. However, it is believed to affect a variety of cellular processes, including the metabolism of fatty acids and amino acids. In addition, it is believed to affect the expression of certain genes and proteins, resulting in changes in cellular processes.

Advantages and Limitations for Lab Experiments

The use of 5-CN-2-F-2-MB in lab experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in a variety of conditions. Additionally, it has a low toxicity and is not known to be carcinogenic. However, there are some limitations to its use in lab experiments. For example, it is not soluble in organic solvents, which can limit its use in certain experiments. Additionally, its effects on cellular processes are not yet fully understood, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for 5-CN-2-F-2-MB. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with proteins and enzymes in the body and how this affects cellular processes. Additionally, further research could be done to study its effects on specific genes and proteins, in order to better understand how it affects cellular processes. Finally, further research could be done to study its effects on specific diseases, in order to better understand how it can be used to treat or prevent certain diseases.

Synthesis Methods

5-CN-2-F-2-MB can be synthesized using a variety of methods. The most common method involves the reaction of 5-cyano-2-fluorophenylacetic acid and 2-methylbenzaldehyde in the presence of an acid catalyst. This reaction yields 5-CN-2-F-2-MB as a white powder. Other methods of synthesis include the use of anhydrous hydrogen fluoride and an acid catalyst, as well as the reaction of 5-cyano-2-fluorophenylacetic acid and 2-methylbenzyl alcohol in the presence of an acid catalyst.

properties

IUPAC Name

3-(5-cyano-2-fluorophenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-9-11(3-2-4-12(9)15(18)19)13-7-10(8-17)5-6-14(13)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOOIUDPUFMPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689795
Record name 5'-Cyano-2'-fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261891-17-1
Record name 5'-Cyano-2'-fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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